molecular formula C26H32N4O4 B2374976 3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine CAS No. 1251544-14-5

3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine

Cat. No.: B2374976
CAS No.: 1251544-14-5
M. Wt: 464.566
InChI Key: IFGDLXRWCWURMH-UHFFFAOYSA-N
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Description

This compound features a benzimidazole moiety, which is known for its broad range of chemical and biological properties .

Scientific Research Applications

3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of benzimidazole derivatives depends on their specific biological activity. For example, some benzimidazole derivatives are known to inhibit the enzyme tubulin, disrupting microtubule formation and thus preventing cell division .

Safety and Hazards

Like all chemicals, benzimidazole and its derivatives should be handled with care. The specific safety and hazard information would depend on the particular derivative and its properties .

Future Directions

Benzimidazole derivatives continue to be of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on the development of new benzimidazole derivatives with improved potency and selectivity for their targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine typically involves the construction of the benzimidazole and imidazole rings followed by their subsequent coupling. One common method involves the nucleophilic substitution of 2,6-bis(1H-benzimidazole-2-yl)pyridine with appropriate alkylating agents in the presence of a base such as potassium hydroxide in dimethyl sulfoxide solvent at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Potassium hydroxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing a benzimidazole ring.

    Omeprazole: An antiulcer drug with a benzimidazole moiety.

    Metronidazole: A bactericidal agent with an imidazole ring.

Uniqueness

3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine is unique due to its combined benzimidazole and imidazole structures, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research applications .

Properties

IUPAC Name

(2-ethylpiperidin-1-yl)-[7-methyl-4-(3,4,5-trimethoxyanilino)-1,8-naphthyridin-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O4/c1-6-18-9-7-8-12-30(18)26(31)20-15-27-25-19(11-10-16(2)28-25)23(20)29-17-13-21(32-3)24(34-5)22(14-17)33-4/h10-11,13-15,18H,6-9,12H2,1-5H3,(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGDLXRWCWURMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=C(C(=C4)OC)OC)OC)C=CC(=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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